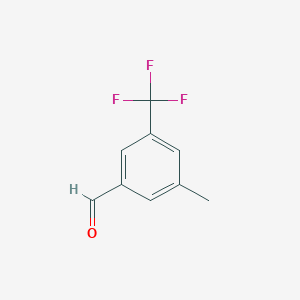

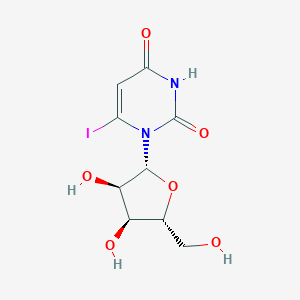

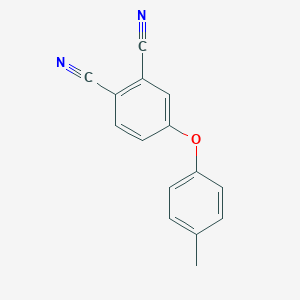

![molecular formula C6H5N3S B175906 2-Aminotiazolo[4,5-b]piridina CAS No. 13575-41-2](/img/structure/B175906.png)

2-Aminotiazolo[4,5-b]piridina

Descripción general

Descripción

Thiazolo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 13575-41-2 . It has a molecular weight of 151.19 . It appears as a yellow to brown solid .

Synthesis Analysis

The efficient synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .Molecular Structure Analysis

The InChI code for Thiazolo[4,5-b]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-5-4 (10-6)2-1-3-8-5/h1-3H, (H2,7,8,9) . The InChI key is IEYYNUMVUFLNAZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

Thiazolo[4,5-b]pyridin-2-amine is a yellow to brown solid . It has a molecular weight of 151.19 and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Ligandos del receptor de estrógeno

Los análogos de tiazol, incluida la 2-Aminotiazolo[4,5-b]piridina, pueden servir como ligandos para los receptores de estrógeno. Estos compuestos pueden imitar o bloquear la hormona estrógeno en el cuerpo, lo que podría servir como tratamientos para afecciones relacionadas con las hormonas .

Actividad neuropeptídica

Se ha descubierto que estos compuestos actúan sobre los neuropeptidos, que son pequeñas moléculas similares a proteínas que utilizan las neuronas para comunicarse entre sí. Pueden influir en la función cerebral y podrían ser relevantes en la investigación neurológica .

Interacción con el receptor de adenosina

La this compound puede interactuar con los receptores de adenosina Y5. Estos receptores juegan un papel en varios procesos fisiológicos, incluida la función cardiovascular, la percepción del dolor y la regulación del sueño .

Aplicaciones antifúngicas

Algunos compuestos sintetizados de esta clase han exhibido una excelente actividad antifúngica contra diversas especies de hongos, lo que sugiere un posible uso en el tratamiento de infecciones fúngicas .

Propiedades antioxidantes

Los avances recientes han identificado derivados de this compound con altas actividades antioxidantes. Los antioxidantes son importantes para proteger las células del daño causado por los radicales libres .

Efectos antiinflamatorios

También se ha informado que estos compuestos poseen propiedades antiinflamatorias, lo que podría ser beneficioso en el tratamiento de enfermedades inflamatorias .

Actividades antitumorales

Se ha desarrollado una serie de nuevas tiazolo[4,5-b]piridinas que exhiben actividades antitumorales. Esto sugiere aplicaciones potenciales en la investigación y terapia del cáncer

Mecanismo De Acción

Target of Action

Thiazolo[4,5-b]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests that the primary targets of Thiazolo[4,5-b]pyridin-2-amine could be histamine H3 receptors.

Mode of Action

It’s known that histamine h3 receptor antagonists work by blocking the action of histamine at the h3 receptor, which may lead to increased release of neurotransmitters like acetylcholine, dopamine, and norepinephrine . This can result in a variety of effects depending on the specific neurotransmitter’s function.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist , it may influence the histaminergic system and related biochemical pathways. This could potentially affect a variety of physiological processes, including sleep-wake regulation, cognitive processes, and inflammatory responses.

Result of Action

Thiazolo[4,5-b]pyridin-2-amine has been reported to exhibit a broad spectrum of pharmacological activities . These include antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities. The specific molecular and cellular effects would depend on the particular activity and the biological context.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Thiazolo[4,5-b]pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as poly (ADP-ribose) polymerase-1 (PARP-1) . Additionally, Thiazolo[4,5-b]pyridin-2-amine can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

Thiazolo[4,5-b]pyridin-2-amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Thiazolo[4,5-b]pyridin-2-amine can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle regulation, leading to cell cycle arrest in specific phases, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of Thiazolo[4,5-b]pyridin-2-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, Thiazolo[4,5-b]pyridin-2-amine inhibits PARP-1 by binding to its active site, preventing the repair of DNA damage in cancer cells . This inhibition results in the accumulation of DNA damage, ultimately leading to cell death. Additionally, Thiazolo[4,5-b]pyridin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazolo[4,5-b]pyridin-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Thiazolo[4,5-b]pyridin-2-amine remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological effects, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Thiazolo[4,5-b]pyridin-2-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, Thiazolo[4,5-b]pyridin-2-amine may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Thiazolo[4,5-b]pyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, Thiazolo[4,5-b]pyridin-2-amine can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism in cancer cells . This inhibition affects the energy production and survival of cancer cells, making it a potential target for cancer therapy .

Transport and Distribution

Within cells and tissues, Thiazolo[4,5-b]pyridin-2-amine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, Thiazolo[4,5-b]pyridin-2-amine can be transported into the nucleus, where it exerts its effects on DNA repair and gene expression .

Subcellular Localization

The subcellular localization of Thiazolo[4,5-b]pyridin-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Thiazolo[4,5-b]pyridin-2-amine may localize to the mitochondria, where it influences mitochondrial function and apoptosis . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.

Propiedades

IUPAC Name |

[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYYNUMVUFLNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609233 | |

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-41-2 | |

| Record name | [1,3]Thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

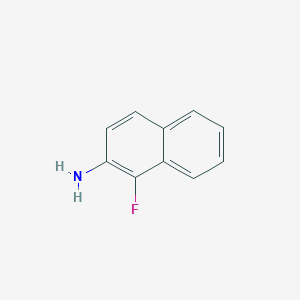

Feasible Synthetic Routes

Q1: How is Thiazolo[4,5-b]pyridin-2-amine synthesized?

A1: Thiazolo[4,5-b]pyridin-2-amine (compound A in []) is synthesized by reacting 2-aminopyridine with ammonium thiocyanate in the presence of glacial acetic acid []. This reaction forms the thiazolo[4,5-b]pyridine ring system.

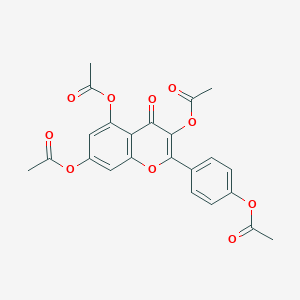

Q2: What are the potential applications of Thiazolo[4,5-b]pyridin-2-amine derivatives in medicinal chemistry?

A2: The research highlights the synthesis of various derivatives of Thiazolo[4,5-b]pyridin-2-amine, including azetidinone, thiazolidinone, and imidazolidinone derivatives []. These derivatives were characterized using techniques like FTIR and 1H-NMR spectroscopy. While the research focuses on synthesis and characterization, it suggests these derivatives hold potential as chemotherapeutic agents and could be further explored for antimicrobial activities [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)